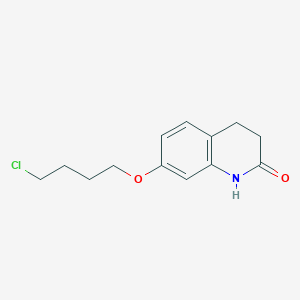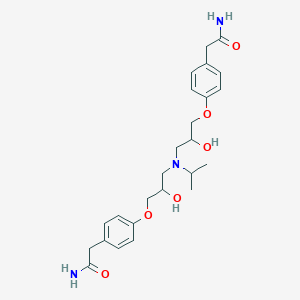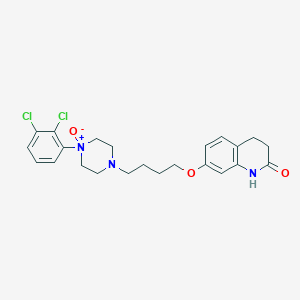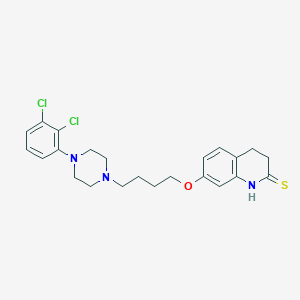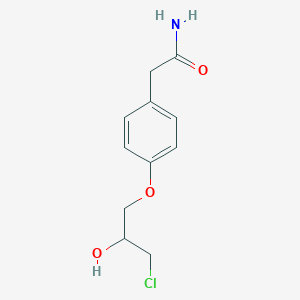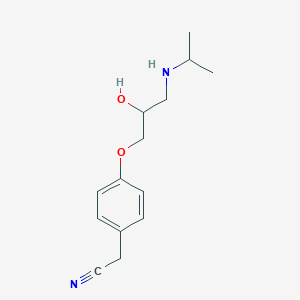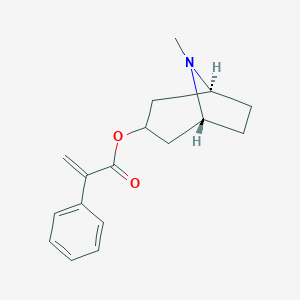
Apoatropine
Overview
Description
Apoatropine, also known as atropatropine, is a member of the class of tropane alkaloids. Chemically, it is an ester formed from tropine and atropic acid. This compound can be found in plants of the Solanaceae family and is known for its bitter crystalline nature . This compound is structurally related to other tropane alkaloids such as atropine, hyoscyamine, and hyoscine .
Mechanism of Action
Target of Action
Apoatropine, also known as atropatropine, is a member of the class of tropane alkaloids . It is chemically an ester formed from tropine and atropic acid . The primary targets of this compound are muscarinic receptors , similar to its related tropane alkaloid, atropine . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological functions such as heart rate, digestion, and salivation .
Mode of Action
This compound acts as a competitive, reversible antagonist of muscarinic receptors . This means it competes with the neurotransmitter acetylcholine for the same binding sites on these receptors. By binding to these sites, this compound prevents acetylcholine from exerting its effects, thereby inhibiting the parasympathetic nervous system .
Biochemical Pathways
Atropine is known to affect pathways involving the neurotransmitter acetylcholine and its interaction with muscarinic receptors . By blocking these receptors, this compound disrupts the normal functioning of these pathways, leading to a decrease in parasympathetic activity .
Pharmacokinetics
Atropine is known to be administered by various routes including intravenous, subcutaneous, intramuscular, intraosseous, endotracheal and ophthalmic methods . The bioavailability of this compound would depend on factors such as the route of administration and the individual’s metabolic rate.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the parasympathetic nervous system. This can lead to effects such as increased heart rate, decreased salivation, and pupil dilation . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other drugs or substances, and the individual’s physiological state. For instance, the synthesis of atropine, a related compound, in a continuous-flow system required careful control of pH and temperature . Similar conditions may influence the action of this compound.
Biochemical Analysis
Cellular Effects
It is known that tropane alkaloids, such as atropine, have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is likely that Apoatropine has similar effects, but specific studies on this compound are needed to confirm this.
Molecular Mechanism
It is known that tropane alkaloids like atropine work by inhibiting the parasympathetic nervous system
Dosage Effects in Animal Models
It is known that tropane alkaloids can have toxic or adverse effects at high doses . It is likely that this compound has similar dosage-dependent effects, but specific studies on this compound are needed to confirm this.
Metabolic Pathways
It is known that atropine is mainly metabolized by enzymatic hydrolysis in the liver . The major metabolites of atropine are noratropine, atropin-n-oxide, tropine, and tropic acid . It is likely that this compound has similar metabolic pathways, but specific studies on this compound are needed to confirm this.
Preparation Methods
Apoatropine can be synthesized through the dehydration of atropine using nitric acid . The continuous-flow synthesis of atropine, which involves hydroxymethylation and separation of byproducts, can also be adapted for the preparation of this compound . This method features careful pH control and sequential liquid-liquid extractions to achieve high purity .
Chemical Reactions Analysis
Apoatropine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to different derivatives.
Scientific Research Applications
Apoatropine has several scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of tropane alkaloids.
Biology: Research on this compound helps in understanding the biological activities of tropane alkaloids.
Medicine: Although this compound itself is not widely used in medicine, its structural similarity to atropine makes it valuable in pharmacological studies.
Industry: This compound is used as a pigment in certain industrial applications.
Comparison with Similar Compounds
Apoatropine is similar to other tropane alkaloids such as:
Atropine: Both compounds are esters of tropine, but atropine is more widely used in medicine.
Hyoscyamine: This compound is another tropane alkaloid with similar pharmacological effects.
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUIZWXOSDVQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871704 | |
| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-55-0 | |
| Record name | Apoatropine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


